

Experimental setup for the nitration of nitrobenzene to 1,2-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,2-Dinitrobenzene	
Cat. No.:	B166439	Get Quote

Application Note: Synthesis of 1,2-Dinitrobenzene

Introduction

The direct nitration of nitrobenzene is a classic example of an electrophilic aromatic substitution reaction. However, the nitro group already present on the benzene ring is a strong deactivating group and a meta-director. Consequently, the direct nitration of nitrobenzene with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) overwhelmingly yields 1,3-dinitrobenzene.[1] Achieving the ortho-substituted product, **1,2-dinitrobenzene**, requires a multi-step synthetic strategy that circumvents this directing effect.

This application note details a robust four-stage protocol for the synthesis of **1,2-dinitrobenzene**. The strategy begins with acetanilide, which is readily prepared from aniline (which in turn can be synthesized by the reduction of nitrobenzene). The acetamido group (-NHCOCH₃) of acetanilide is an ortho-, para-directing group, allowing for the introduction of a nitro group at the desired ortho position.[2] The subsequent steps involve the separation of the ortho isomer, deprotection of the acetamido group to an amino group, and finally, oxidation of the amino group to yield the target **1,2-dinitrobenzene**.[3] This method provides a reliable pathway for researchers and drug development professionals to obtain the ortho-dinitro isomer, which is not accessible through direct nitration.

Experimental Protocols Materials and Reagents



- Acetanilide (C₈H₉NO)
- Glacial Acetic Acid (CH₃COOH)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Fuming Nitric Acid (HNO₃, ~70%)
- Ethanol (C₂H₅OH)
- Hydrochloric Acid (HCl, concentrated)
- Sodium Hydroxide (NaOH)
- Trifluoroperoxyacetic Acid (CF₃CO₃H) or other suitable oxidizing agent
- Dichloromethane (CH₂Cl₂)
- Standard laboratory glassware, heating mantles, stirring plates, ice baths, and filtration apparatus.

Stage 1: Nitration of Acetanilide

This procedure aims to introduce a nitro group onto the aromatic ring of acetanilide. The acetamido group directs substitution primarily to the para and ortho positions.

- Preparation of Acetanilide Solution: In a 250 mL beaker, dissolve 5.0 g of finely powdered acetanilide in 5 mL of glacial acetic acid.[2] Stir the mixture. Gentle warming may be required to achieve complete dissolution.[4]
- Acidification: To the acetanilide solution, slowly and carefully add 10 mL of concentrated sulfuric acid with constant stirring. This is an exothermic process.
- Cooling: Place the beaker in an ice-salt bath and cool the mixture to between 0-5 °C.
- Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding 2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.



- Nitration Reaction: Add the cold nitrating mixture dropwise to the cold acetanilide solution over a period of 20-30 minutes. Use a thermometer to ensure the reaction temperature does not exceed 10 °C.[5]
- Reaction Completion: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.
- Precipitation: Pour the reaction mixture slowly and with constant stirring into a larger beaker containing 100 mL of crushed ice and water. A solid precipitate, consisting of a mixture of oand p-nitroacetanilide, will form.
- Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid crystals with several portions of cold water to remove residual acid. Press the crystals dry on the filter paper.

Stage 2: Isolation of o-Nitroacetanilide by Recrystallization

This stage separates the desired ortho isomer from the major para isomer based on their differential solubility in ethanol. o-Nitroacetanilide is significantly more soluble in ethanol than p-nitroacetanilide.[6][7]

- Dissolution: Transfer the crude, dried solid from Stage 1 into a 250 mL Erlenmeyer flask. Add approximately 50-70 mL of ethanol.
- Heating: Gently heat the mixture on a hot plate or in a water bath to bring the ethanol to a
 boil. Most of the solid will dissolve. The less soluble p-nitroacetanilide will remain largely
 undissolved or will crystallize out upon slight cooling, while the more soluble onitroacetanilide remains in the solution.[8]
- Hot Filtration (Optional but Recommended): If a significant amount of solid (pnitroacetanilide) is present at boiling, perform a hot filtration to remove it, collecting the hot filtrate which contains the desired ortho-isomer.
- Crystallization of Filtrate: Allow the hot ethanolic filtrate to cool slowly to room temperature, and then cool further in an ice bath. The yellow, needle-like crystals of o-nitroacetanilide will precipitate from the solution.



• Isolation: Collect the crystals of o-nitroacetanilide by vacuum filtration. Wash them with a small amount of ice-cold ethanol and allow them to air dry. The largely insoluble, colorless crystals of p-nitroacetanilide are discarded (or can be collected from the initial hot solution).

Stage 3: Hydrolysis of o-Nitroacetanilide to 2-Nitroaniline

This deprotection step removes the acetyl group to regenerate the amino group, yielding 2-nitroaniline.

- Reaction Setup: Place the dried o-nitroacetanilide (from Stage 2) into a 100 mL roundbottom flask.
- Acid Hydrolysis: Add a solution of 15 mL of concentrated hydrochloric acid and 15 mL of water.
- Reflux: Attach a reflux condenser and heat the mixture under reflux for 20-30 minutes. The solid will dissolve to form a clear solution of 2-nitroaniline hydrochloride.
- Neutralization: After cooling, carefully pour the solution into a beaker containing 50 mL of cold water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the solution is alkaline (test with pH paper).
- Precipitation and Isolation: A bright orange-yellow precipitate of 2-nitroaniline will form. Cool
 the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum
 filtration, wash thoroughly with cold water, and dry.

Stage 4: Oxidation of 2-Nitroaniline to 1,2-Dinitrobenzene

The final step involves the oxidation of the amino group of 2-nitroaniline to a second nitro group. This is a powerful oxidation and should be performed with caution in a fume hood.

• Reaction Setup: In a flask suitable for oxidation reactions, dissolve the dried 2-nitroaniline (from Stage 3) in a suitable solvent like dichloromethane.



- Oxidation: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent such as trifluoroperoxyacetic acid (CF₃CO₃H).[1][3] The peroxy acid is often prepared in situ. The reaction is exothermic and should be maintained at a low temperature.
- Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, carefully quench any remaining oxidant. Wash the
 organic layer with a sodium bicarbonate solution, followed by water.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude **1,2-dinitrobenzene** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pale yellow crystals.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of **1,2-dinitrobenzene** starting from 5.0 g of acetanilide.

Stage	Key Reagents	Reactant Quantity	Key Conditions	Product	Expected Yield
1. Nitration	Acetanilide, HNO3, H2SO4	5.0 g Acetanilide	0-10 °C, 1 hour	Crude o/p- Nitroacetanili de	~6.0 g (90%)
2. Isolation	Crude Product, Ethanol	~6.0 g	Recrystallizati on	o- Nitroacetanili de	~1.5 g (25% of crude)
3. Hydrolysis	o- Nitroacetanili de, HCl	~1.5 g	Reflux, 30 min	2-Nitroaniline	~1.0 g (87%)
4. Oxidation	2-Nitroaniline, CF₃CO₃H	~1.0 g	0-5 °C	1,2- Dinitrobenzen e	~0.9 g (75%)

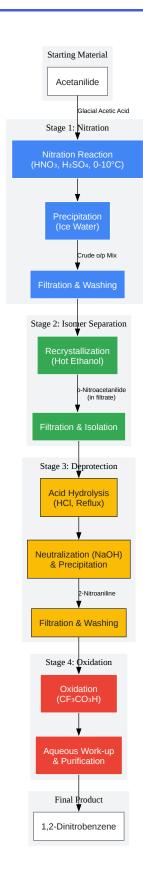


Note: Yields are estimates and can vary based on experimental technique and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the multi-step synthesis of **1,2- Dinitrobenzene**.





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Caption: Workflow for the multi-step synthesis of **1,2-Dinitrobenzene**.



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- To cite this document: BenchChem. [Experimental setup for the nitration of nitrobenzene to 1,2-Dinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166439#experimental-setup-for-the-nitration-of-nitrobenzene-to-1-2-dinitrobenzene]

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